molecular formula C19H18ClNO3S B2935411 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate CAS No. 1206105-93-2

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate

Cat. No.: B2935411
CAS No.: 1206105-93-2
M. Wt: 375.87
InChI Key: CYKHUYWJWQXESX-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate is an organic compound with the molecular formula C19H18ClNO3S and a molecular weight of 375.87 g/mol. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5-position and a benzenesulfonate group attached to a tert-butyl group at the 4-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and 4-(tert-butyl)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloroquinoline is reacted with 4-(tert-butyl)benzenesulfonyl chloride in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position of the quinoline ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzenesulfonate group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Functionalized benzenesulfonate derivatives.

    Oxidation and Reduction: Oxidized or reduced quinoline derivatives.

Scientific Research Applications

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-quinolyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a tert-butyl group.

    5-Chloro-8-quinolyl 4-ethylbenzenesulfonate: Similar structure but with an ethyl group instead of a tert-butyl group.

    5-Chloro-8-quinolyl 4-isopropylbenzenesulfonate: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

5-Chloro-8-quinolyl 4-(tert-butyl)benzenesulfonate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

(5-chloroquinolin-8-yl) 4-tert-butylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-19(2,3)13-6-8-14(9-7-13)25(22,23)24-17-11-10-16(20)15-5-4-12-21-18(15)17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKHUYWJWQXESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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